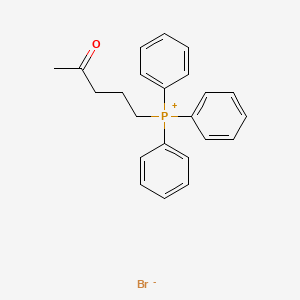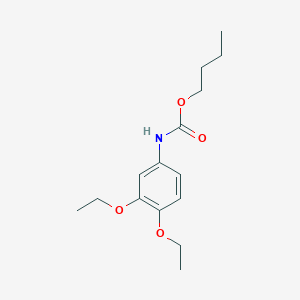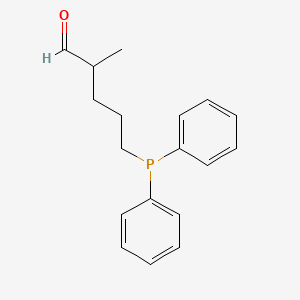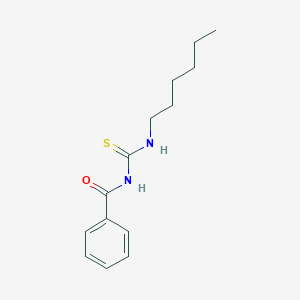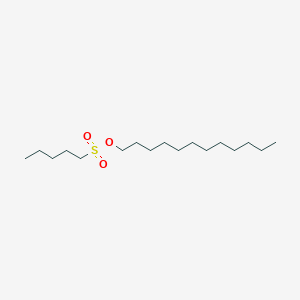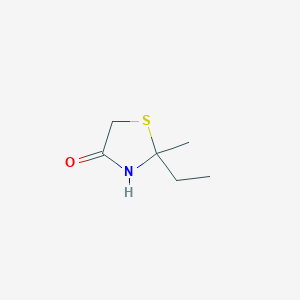
2-Ethyl-2-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidinones, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
2-Ethyl-2-methyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1,3-thiazolidin-4-one
- 2-Ethyl-1,3-thiazolidin-4-one
- 2-Phenyl-1,3-thiazolidin-4-one
Comparison: Compared to its analogs, 2-Ethyl-2-methyl-1,3-thiazolidin-4-one exhibits unique properties due to the presence of both ethyl and methyl groups. These substituents enhance its biological activity and selectivity, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
113501-81-8 |
|---|---|
Formule moléculaire |
C6H11NOS |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)7-5(8)4-9-6/h3-4H2,1-2H3,(H,7,8) |
Clé InChI |
SZYFVEMHJKFUFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NC(=O)CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
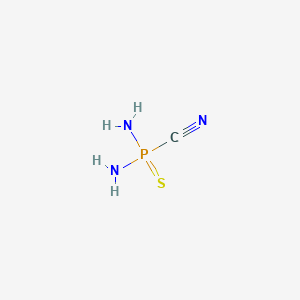

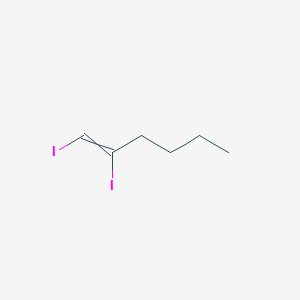
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
